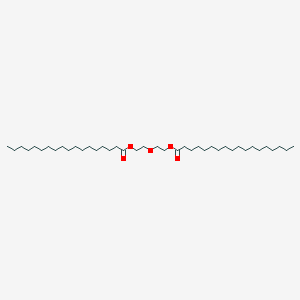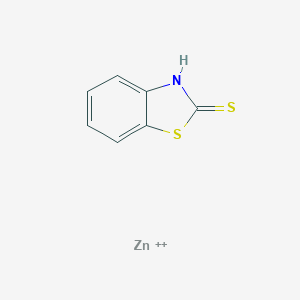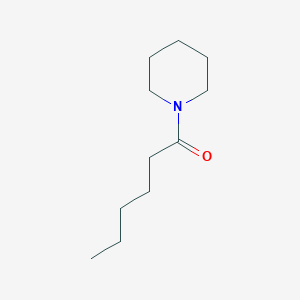
1-Hexanoylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanoylpiperidine, also known as CHP, is a synthetic compound that has been used in scientific research for several years. This molecule belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-Hexanoylpiperidine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes such as calcium signaling, protein phosphorylation, and gene expression. The exact mechanism of action is still being studied, but it is believed that 1-Hexanoylpiperidine may act as an allosteric modulator of the sigma-1 receptor.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Hexanoylpiperidine has various biochemical and physiological effects. One of the most significant effects is its ability to enhance the release of acetylcholine, a neurotransmitter involved in learning and memory. This effect has been observed in both in vitro and in vivo studies. Additionally, 1-Hexanoylpiperidine has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Hexanoylpiperidine in lab experiments is its high yield during synthesis, making it an efficient way to produce the compound. Additionally, 1-Hexanoylpiperidine has been shown to be stable under various conditions, making it a reliable compound for use in experiments. However, one of the limitations of using 1-Hexanoylpiperidine is its potential toxicity. Studies have shown that high doses of 1-Hexanoylpiperidine can lead to cell death and other adverse effects.
Direcciones Futuras
There are several future directions for the study of 1-Hexanoylpiperidine. One area of research is the development of novel compounds that have a higher affinity for the sigma-1 receptor. Additionally, further studies are needed to understand the exact mechanism of action of 1-Hexanoylpiperidine and its potential applications in the treatment of neurological disorders. Finally, studies are needed to determine the safety and toxicity of 1-Hexanoylpiperidine in humans, which could lead to the development of new drugs.
Conclusion:
In conclusion, 1-Hexanoylpiperidine is a synthetic compound that has been studied for its potential applications in various fields of research. Its synthesis method is efficient, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 1-Hexanoylpiperidine, including the development of novel compounds and further studies into its mechanism of action and potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-Hexanoylpiperidine involves the reaction of piperidine with hexanoyl chloride in the presence of a base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The yield of the product is typically high, making this synthesis method an efficient way to produce 1-Hexanoylpiperidine.
Aplicaciones Científicas De Investigación
1-Hexanoylpiperidine has been studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 1-Hexanoylpiperidine has an affinity for the sigma-1 receptor, which is involved in various neurological processes such as learning and memory. This makes 1-Hexanoylpiperidine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
15770-38-4 |
|---|---|
Nombre del producto |
1-Hexanoylpiperidine |
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-piperidin-1-ylhexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2-10H2,1H3 |
Clave InChI |
WQQIRPPFBDVVLP-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCCCC1 |
SMILES canónico |
CCCCCC(=O)N1CCCCC1 |
Otros números CAS |
15770-38-4 |
Sinónimos |
1-Piperidino-1-hexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



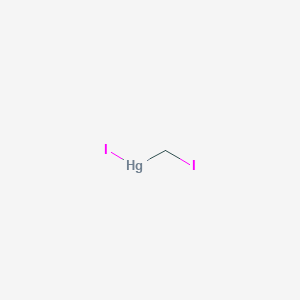
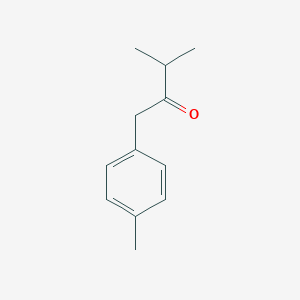
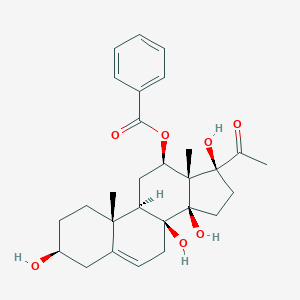
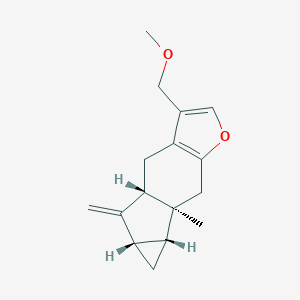
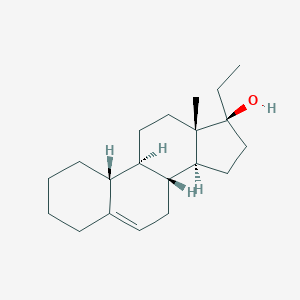
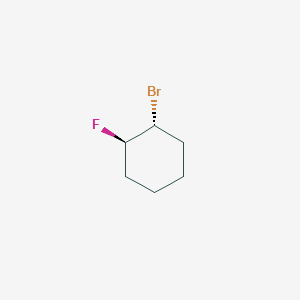
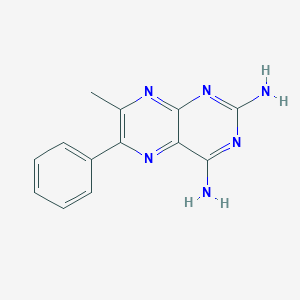
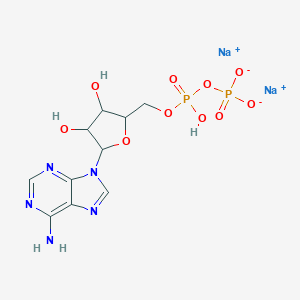
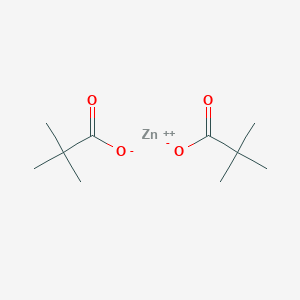
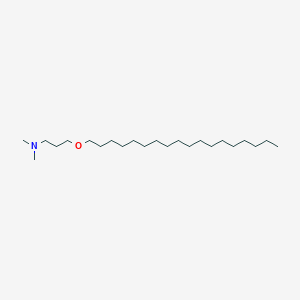
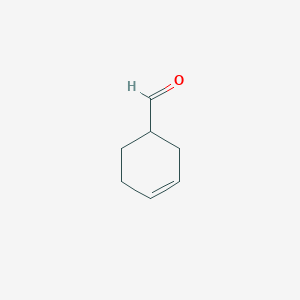
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
